3-Chloro-2-isothiocyanatopyridine

Description

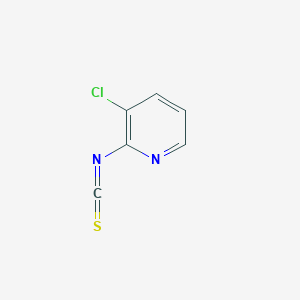

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUGFRXADMVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615277 | |

| Record name | 3-Chloro-2-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61737-23-3 | |

| Record name | 3-Chloro-2-isothiocyanatopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2 Isothiocyanatopyridine

Historical and Contemporary Approaches to Isothiocyanate Synthesis

The synthesis of isothiocyanates has been a subject of research for nearly a century, leading to a variety of established methods. thieme-connect.comnih.gov A predominant strategy involves the formation of a dithiocarbamate (B8719985) salt, which is then subjected to a desulfurization agent to yield the final isothiocyanate product. thieme-connect.comnih.gov

Historically, the reaction of primary amines with thiophosgene (B130339) (CSCl₂) was a benchmark for isothiocyanate synthesis. cbijournal.comnih.gov While effective, the high toxicity of thiophosgene spurred the development of safer and more manageable alternatives. cbijournal.comkiku.dk These alternative thiocarbonyl transfer reagents offer milder reaction conditions and improved safety profiles.

One notable substitute is triphosgene, a solid and safer alternative to phosgene, which has been successfully used as a dehydrosulfurization reagent to produce isothiocyanates, particularly those with electron-withdrawing groups, in good yields. cbijournal.com Another approach utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O), which acts as a desulfurization agent that conveniently decomposes into gaseous byproducts (CO₂ and COS) and volatile tert-butanol, simplifying reaction work-up. kiku.dk This method is efficient for converting both alkyl and aryl amines into their corresponding isothiocyanates. kiku.dk

Below is a table summarizing various thiocarbonyl transfer reagents and their characteristics.

Interactive Table: Thiophosgene and Alternative Reagents| Reagent | Formula | Key Features | Reference |

|---|---|---|---|

| Thiophosgene | CSCl₂ | Traditional, highly effective reagent; noted for high toxicity. | nih.gov, cbijournal.com |

| Triphosgene | C₃Cl₆O₃ | Solid, safer alternative to phosgene; good for electron-deficient amines. | cbijournal.com |

| Di-tert-butyl dicarbonate | (Boc)₂O | Leaves only volatile byproducts, simplifying purification. | kiku.dk |

| Diphenyl-thionocarbonate | (PhO)₂CS | A 'thiocarbonyl transfer' reagent developed as a thiophosgene alternative. | kiku.dk |

Dithiocarbamate Desulfurization Strategies in Isothiocyanate Formation

The most common pathway for isothiocyanate synthesis involves the decomposition of dithiocarbamate salts, which are formed from primary amines and carbon disulfide. thieme-connect.comnih.gov The crucial step in this process is the desulfurization of the dithiocarbamate intermediate. A wide array of reagents has been developed for this purpose, allowing the reaction to be tailored for different substrates and conditions. nih.govnih.gov

These desulfurization agents include metal salts like lead nitrate, as well as other reagents such as ethyl chloroformate, hydrogen peroxide, iodine, and tosyl chloride. thieme-connect.comnih.gov The selection of the desulfurizing agent can influence the reaction's efficiency, scope, and compatibility with other functional groups. For instance, an improved method using molecular iodine in a water/ethyl acetate (B1210297) biphasic system is noted for being environmentally acceptable and cost-effective. cbijournal.com Another efficient method that works for a broad scope of substrates, including alkyl, aryl, and chiral amines, employs sodium persulfate as the desulfurization agent. nih.gov

Dedicated Synthetic Routes to 3-Chloro-2-isothiocyanatopyridine

Specific methodologies have been developed for the synthesis of pyridyl isothiocyanates, such as this compound, which often require tailored conditions due to the electronic nature of the pyridine (B92270) ring.

The one-pot synthesis commences with the in-situ generation of a dithiocarbamate salt. cbijournal.com This is achieved by treating the precursor, 3-chloro-2-aminopyridine, with carbon disulfide in the presence of a suitable base. cbijournal.com The choice of base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or sodium hydride, is important for the successful formation of the dithiocarbamate intermediate directly in the reaction vessel. cbijournal.com This method of generating the intermediate in situ is a common and efficient tactic in modern isothiocyanate synthesis. thieme-connect.comnih.gov

Following the in-situ formation of the dithiocarbamate salt, the key step in this one-pot synthesis is the desulfurization mediated by aqueous iron(III) chloride (FeCl₃). cbijournal.com The addition of FeCl₃ to the reaction mixture facilitates the conversion of the dithiocarbamate intermediate to the final this compound product. cbijournal.com While the precise mechanism is complex, it is understood to involve the formation of an iron(III) dithiocarbamate complex. researchgate.netmdpi.comresearchgate.net These iron complexes are known to be thermally unstable and can decompose to yield iron sulfides, suggesting a pathway where the complex facilitates the elimination of sulfur to form the stable isothiocyanate N=C=S bond. mdpi.com This iron(III) chloride-mediated protocol has proven effective for producing various pyridyl and aryl isothiocyanates in moderate to good yields. cbijournal.com

Critical Reaction Parameter Optimization for Enhanced Yield and Selectivity

The conversion of aminopyridines to their corresponding isothiocyanates is a challenging transformation due to the reduced nucleophilicity of the pyridyl amine group compared to aryl amines. mdpi.com The development of one-pot procedures, which involve the in-situ generation of a dithiocarbamate salt followed by desulfurization, has been a significant advancement. mdpi.com The success of these methods hinges on the optimization of key parameters.

Impact of Base Selection on Reaction Efficiency (e.g., DABCO, Triethylamine)

Research into one-pot preparations of pyridyl isothiocyanates from their corresponding amines has shown that 1,4-diazabicyclo[2.2.2]octane (DABCO) is a highly effective base for this transformation. mdpi.com In contrast, other tertiary amines like triethylamine (B128534) (Et3N) can also be used, but the efficiency may vary depending on the specific substrate and reaction conditions. mdpi.commdpi.com For electron-deficient pyridyl amines, stronger bases such as sodium hydride (NaH) have been employed to facilitate the formation of the dithiocarbamate salt due to the lower nucleophilicity of the amine substrate. mdpi.com The selection of the base is therefore a critical parameter that must be optimized for each specific pyridyl amine to maximize the yield of the desired isothiocyanate.

| Base | Substrate Type | General Outcome | Reference |

|---|---|---|---|

| DABCO | General Pyridyl Amines | Effective for in-situ generation of dithiocarbamate salts in a one-pot process. | mdpi.com |

| Triethylamine | General Amines | Used in syntheses involving chloroacetyl chloride addition to Schiff bases. | mdpi.com |

| Sodium Hydride (NaH) | Highly Electron-Deficient Pyridyl Amines | Found to be the best choice for substrates with low nucleophilicity, used in DMF. | mdpi.com |

Solvation Effects and Reaction Kinetics in Pyridyl Isothiocyanate Synthesis

The solvent system plays a crucial role in the synthesis of pyridyl isothiocyanates, influencing both the reaction rate and the successful formation of the dithiocarbamate intermediate, especially for electron-deficient substrates. researchgate.net The polarity, polarizability, and potential for the solvent to form associations or act as a catalyst must be considered. kuleuven.be

In the synthesis of highly electron-deficient pyridyl isothiocyanates, dimethylformamide (DMF) used in conjunction with sodium hydride as the base was identified as the optimal choice. mdpi.com This suggests that a polar aprotic solvent is well-suited for stabilizing the charged intermediates formed during the reaction. The study of reaction kinetics indicates that the nucleophilic attack of the amine on the isothiocyanate is the rate-determining step. kuleuven.be The solvent can influence this step through specific interactions with the reactants. For instance, the reaction can proceed through different pathways, such as the amine attacking as a monomeric form complexed with the solvent or as a dimeric form. kuleuven.be The choice of solvent is therefore critical for controlling the reaction pathway and achieving high yields, particularly when dealing with challenging substrates like electron-deficient aminopyridines. researchgate.net

Synthesis of Key Precursor Compounds for this compound Production (e.g., 2-Amino-3-chloropyridine)

One method involves the reduction of 2-chloro-3-nitropyridine (B167233). google.com In a specific example, 2-chloro-3-nitropyridine is added to a suspension prepared with magnesium, which results in the formation of 2-Amino-3-chloropyridine (B188170) in a high yield of 98%. google.com

Another approach starts from 3-aminopyridine, which undergoes a chlorination reaction. google.com This method, however, can produce by-products such as 2,5-dichloro-3-aminopyridine. The compound 2-Amino-3-chloropyridine has also been isolated as a by-product in the synthesis of other complex molecules, such as intermediates for the insecticide chlorantraniliprole. nih.gov In such cases, it can be separated and purified via column chromatography. nih.gov

| Starting Material | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 2-chloro-3-nitropyridine | Magnesium (Mg), reflux in a suspension | 98% | google.com |

| 3-aminopyridine | Hydrogen peroxide, hydrochloric acid (chlorination) | Not specified, potential for by-products | google.com |

| (Isolation as by-product) | Column chromatography on silica (B1680970) gel | 8% (isolated as by-product) | nih.gov |

Chemical Reactivity and Derivatization Strategies of 3 Chloro 2 Isothiocyanatopyridine

Unraveling the Reactivity Profile of the Isothiocyanate Functional Group

The isothiocyanate group is well-known for its electrophilic carbon atom, making it a prime target for nucleophilic attack. This reactivity is central to many derivatization strategies involving 3-Chloro-2-isothiocyanatopyridine.

Nucleophilic Addition Reactions to the Isothiocyanate Moiety

Nucleophiles readily add to the central carbon atom of the isothiocyanate group, leading to the formation of a variety of important chemical structures, most notably thioureas. youtube.com The general mechanism involves the attack of a nucleophile, which possesses a lone pair of electrons, on the electron-deficient carbon of the -N=C=S group. youtube.com

The reaction with primary and secondary amines is a classic example, yielding substituted thioureas. This transformation is fundamental in the synthesis of various biologically active compounds and ligands for coordination chemistry. The general scheme for this reaction is the addition of an amine to the isothiocyanate, followed by proton transfer to form the stable thiourea (B124793) product.

Table 1: Examples of Nucleophilic Addition to this compound

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Primary Amine | Aniline | N-Aryl-N'-(3-chloropyridin-2-yl)thiourea |

| Secondary Amine | Diethylamine | N,N-Diethyl-N'-(3-chloropyridin-2-yl)thiourea |

| Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 4-(3-Chloropyridin-2-yl)thiosemicarbazide |

| Alcohol | Ethanol (in the presence of a strong base) | O-Ethyl (3-chloropyridin-2-yl)carbamothioate |

This table presents hypothetical examples based on the known reactivity of isothiocyanates.

Cycloaddition Chemistry Involving the Isothiocyanate Unit

The carbon-sulfur double bond of the isothiocyanate group can participate in cycloaddition reactions. These reactions are powerful tools for the construction of heterocyclic rings. For instance, [4+2] cycloadditions (Diels-Alder reactions) can occur where the isothiocyanate acts as a dienophile. More common are [3+2] and [2+2] cycloadditions with various dipolarophiles or ketenes, respectively. These reactions pave the way for the synthesis of five- and four-membered sulfur- and nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry.

Transformations Mediated by the Chloro Substituent on the Pyridine (B92270) Ring

The chlorine atom at the 3-position of the pyridine ring is susceptible to replacement through various substitution reactions, particularly those that are favorable on electron-deficient aromatic systems.

Exploitation of Nucleophilic Aromatic Substitution Pathways

The pyridine ring, being an electron-deficient heterocycle, facilitates nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.orgresearchgate.net The presence of the electronegative nitrogen atom in the ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orgresearchgate.net This allows the chloro group to be displaced by a variety of nucleophiles.

The reactivity in SNAr reactions on pyridine rings can be influenced by the position of the leaving group and the nature of the nucleophile. nih.govrsc.org While 2- and 4-halopyridines are generally more reactive than 3-halopyridines due to better stabilization of the intermediate, reactions at the 3-position can be achieved, often requiring more forcing conditions.

Table 2: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide | 3-Methoxy-2-isothiocyanatopyridine |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-2-isothiocyanatopyridine |

| Amine | Ammonia | 3-Amino-2-isothiocyanatopyridine |

| Cyanide | Sodium cyanide | 3-Cyano-2-isothiocyanatopyridine |

This table illustrates potential SNAr products based on the general reactivity of chloropyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-Cl Bond

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgrhhz.net The C-Cl bond in this compound can serve as a handle for such transformations, including well-known reactions like Suzuki, Heck, and Sonogashira couplings. mdpi.comresearchgate.netwikipedia.org

These reactions typically employ a palladium or copper catalyst to couple the chloropyridine with a suitable partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). mdpi.comresearchgate.net This methodology provides a powerful and versatile route to elaborate the pyridine core, introducing a wide array of substituents at the 3-position while preserving the isothiocyanate group for subsequent reactions.

Synergistic Reactivity: Concurrent Transformations of Both Functional Groups

A key advantage of this compound as a synthetic intermediate is the potential for sequential or one-pot reactions involving both the chloro and isothiocyanate groups. This synergistic reactivity allows for the rapid construction of complex, fused heterocyclic systems.

For example, a nucleophile with an additional functional group can be used to first react with the isothiocyanate moiety. The resulting intermediate can then undergo an intramolecular cyclization, where the newly introduced functional group displaces the chlorine atom via an intramolecular SNAr reaction. This strategy is particularly effective for synthesizing fused thiazolo[3,2-a]pyridinium, pyrimido[2,1-b]benzothiazole, and related polycyclic aromatic compounds. The specific reaction pathway and final product are dictated by the nature of the initial nucleophile and the reaction conditions employed.

Rational Design and Synthesis of Novel Heterocyclic Architectures

The strategic derivatization of this compound serves as a valuable platform for the generation of a diverse array of heterocyclic compounds. The inherent reactivity of the isothiocyanate group, coupled with the presence of a chlorine substituent on the pyridine ring, allows for a multitude of synthetic transformations, leading to the construction of novel sulfur-containing, nitrogen-containing, and complex polycyclic systems.

Accessing Sulfur-Containing Heterocycles via Derivatization

The isothiocyanate functionality of this compound is a key handle for the introduction of sulfur into newly formed heterocyclic rings. A primary strategy involves the conversion of the isothiocyanate to a 2-mercaptopyridine (B119420) derivative, which can then undergo cyclization reactions. For instance, treatment of the parent compound can yield 3-chloro-2-mercaptopyridine, a versatile intermediate for the synthesis of fused thiazole (B1198619) systems.

One of the most prominent applications of this approach is in the synthesis of thiazolo[3,2-a]pyridine derivatives. These compounds are of significant interest due to their wide spectrum of biological activities. The general synthesis involves the reaction of a 2-mercaptopyridine intermediate with α-haloketones. While specific examples starting directly from this compound are not extensively documented in readily available literature, the established reactivity of related 2-mercaptopyridines provides a clear blueprint for this transformation. For example, the reaction of 2-benzoylmethyl-4-methylthiazole with polarized olefins in the presence of a base like potassium carbonate or sodium hydride has been shown to produce thiazolo[3,2-a]pyridine derivatives. nih.gov This suggests that a similar strategy, following the conversion of the isothiocyanate to the corresponding thiol, would be a viable route to substituted thiazolo[3,2-a]pyridines.

A plausible reaction scheme would involve the initial reduction of the isothiocyanate group to a thiol, followed by S-alkylation with an appropriate α-haloketone and subsequent intramolecular cyclization. The resulting thiazolo[3,2-a]pyridine core could be further functionalized, taking advantage of the chloro substituent on the pyridine ring.

| Starting Material | Reagent | Product |

| This compound | 1. Reducing Agent2. α-Haloketone | Substituted 3-chlorothiazolo[3,2-a]pyridine |

| 2-Benzoylmethyl-4-methylthiazole | Polarized Olefins | Thiazolo[3,2-a]pyridine derivatives nih.gov |

Formation of Diverse Nitrogen-Containing Heterocyclic Systems

The electrophilic carbon atom of the isothiocyanate group in this compound is susceptible to attack by nitrogen nucleophiles, providing a direct route to a variety of nitrogen-containing heterocycles. A key reaction in this context is the treatment with hydrazine hydrate.

The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate is a known method for the synthesis of 3-chloro-2-hydrazinopyridine (B1363166). google.comgoogle.comnih.gov This reaction proceeds via nucleophilic substitution of the chlorine atom at the 2-position, which is activated by the adjacent ring nitrogen. A similar reactivity can be anticipated for this compound, where the isothiocyanate group would react with hydrazine to form a thiosemicarbazide (B42300) intermediate, which could then undergo further transformations.

More directly, the synthesized 3-chloro-2-hydrazinopyridine can serve as a building block for more complex nitrogen-containing systems. For instance, it can be reacted with aldehydes to form 3-chloro-2-hydrazinopyridine derivatives, specifically acylhydrazone compounds. google.com These hydrazones are versatile intermediates for the synthesis of various heterocyclic systems, including pyrazoles and triazoles, through cyclization reactions with appropriate reagents. The reaction of benzoyl isothiocyanate with alkyl hydrazones has been shown to lead to 1,3,4,6-oxatriazepine-5-thione derivatives. rsc.org

Furthermore, the 2-amino group of a pyridine ring is a common precursor for the synthesis of fused pyrimidine (B1678525) rings. nih.gov By converting the isothiocyanate of the title compound to an amino group, access to pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved. For instance, 5-acetyl-4-aminopyrimidines can be cyclized to form pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones depending on the reaction conditions and the nature of the acyl group. bohrium.com

| Reactant 1 | Reactant 2 | Product |

| 2,3-Dichloropyridine | Hydrazine Hydrate | 3-Chloro-2-hydrazinopyridine google.comgoogle.com |

| 3-Chloro-2-hydrazinopyridine | Aldehyde | 3-Chloro-2-hydrazinopyridine derivative (Acylhydrazone) google.com |

| Benzoyl Isothiocyanate | 1-Alkyl-2-isopropylidenehydrazine | 1,3,4,6-Oxatriazepine-5-thione derivative rsc.org |

| 5-Acetyl-4-aminopyrimidine derivative | Carboxylic Anhydrides/Acid Chlorides | Pyrido[2,3-d]pyrimidin-5-one derivative bohrium.com |

Construction of Complex Polycyclic and Fused-Ring Compounds

The dual reactivity of this compound allows for its use in the construction of more intricate polycyclic and fused-ring compounds. The strategies often involve multi-step sequences or multicomponent reactions that build upon the initial derivatization of the isothiocyanate group and/or substitution of the chlorine atom.

The synthesis of thiazolo[3,2-a]pyrimidines represents a class of fused heterocyclic systems that can be conceptually derived from this compound. Although direct synthesis from the title compound is not explicitly detailed, the general methodologies often involve the reaction of a dihydropyrimidinethione with an α-haloketone or a related electrophile. clockss.org A plausible synthetic route could involve the reaction of a 2-aminopyrimidine (B69317) derivative, obtained from this compound, with reagents that would construct the fused pyrimidine ring, followed by the introduction of the thiazole ring. The synthesis of triazolyl derivatives based on thiazolo[3,2-a]pyrimidine propargyl ethers has been reported, showcasing the potential for further elaboration of this fused system. mdpi.com

Moreover, the reaction of the isothiocyanate group with compounds containing active methylene (B1212753) groups can lead to the formation of various heterocyclic structures. For example, isocyanates react with active methylene compounds in the presence of a base to form functionally substituted amides, which can then be cyclized to produce derivatives of pyrrolidine-2,3,5-trione and barbituric acid. researchgate.net The Knoevenagel condensation of 3-formylchromone with active methylene compounds, followed by cleavage of the pyrone ring and rearrangement, is a known route to new heterocyclic systems. nih.gov A similar strategy could be envisioned for a derivative of this compound where the isothiocyanate is converted to a group that can react with an active methylene compound.

The development of cascade reactions offers an efficient approach to complex molecules from simple starting materials. A five-component cascade reaction for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives has been developed, utilizing cyanoacetohydrazide, acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride. nih.govrsc.org While not starting from this compound, this demonstrates the power of multicomponent strategies to rapidly build molecular complexity, a principle that could be applied to derivatives of the title compound.

| Precursor System | Reaction Type | Resulting Fused/Polycyclic System |

| Thiazolo[3,2-a]pyrimidine | [3+2]-Cycloaddition | Triazolyl thiazolo[3,2-a]pyrimidine derivatives mdpi.com |

| Isocyanate and Active Methylene Compound | Base-catalyzed condensation and cyclization | Pyrrolidine-2,3,5-trione and barbituric acid derivatives researchgate.net |

| Dihydropyrimidinethione and α-Haloketone | Condensation/Cyclization | Thiazolo[3,2-a]pyrimidine derivatives clockss.org |

| Cyanoacetohydrazide, Acetophenone, Aldehyde, Nitroketene N,S-acetal, Cysteamine | Five-component cascade reaction | Highly functionalized thiazolo[3,2-a]pyridines nih.govrsc.org |

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 2 Isothiocyanatopyridine and Its Derivatives

Elucidation of Molecular Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-chloro-2-isothiocyanatopyridine. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. pdx.educompoundchem.com

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a pyridine (B92270) derivative, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the ring. libretexts.orglibretexts.org For this compound, the protons on the pyridine ring would exhibit characteristic chemical shifts. The electronegative chlorine atom and the isothiocyanate group significantly influence the electron density distribution in the pyridine ring, leading to distinct resonance frequencies for the remaining ring protons. The precise chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. compoundchem.comcsustan.edu The carbon atoms directly bonded to the chlorine and the isothiocyanate group, as well as the other ring carbons, will have characteristic chemical shifts. oregonstate.edu The isothiocyanate carbon (-N=C=S) typically appears in a specific region of the spectrum. The positions of the signals for the pyridine ring carbons are influenced by the positions of the chloro and isothiocyanato substituents. researchgate.net

Table 1: Predicted NMR Data for this compound This table presents predicted chemical shift ranges based on typical values for similar structures. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.5 | m |

| ¹³C (Pyridine Ring) | 120 - 155 | s, d |

| ¹³C (-NCS) | 130 - 150 | s |

Molecular Mass and Elemental Composition Determination via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which allows for the confirmation of its elemental composition. This method provides a highly accurate mass measurement, often to four or more decimal places, which can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₆H₃ClN₂S), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observed in the mass spectrum as two peaks separated by two mass units. This isotopic signature serves as a definitive confirmation of the presence of a chlorine atom in the molecule.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₃ClN₂S |

| Calculated Exact Mass [M]⁺ | 181.9705 |

| Calculated Exact Mass [M+H]⁺ | 182.9783 |

| Isotopic Pattern | Characteristic pattern for one chlorine atom |

Purity Assessment and Isolation Techniques (e.g., Column Chromatography, Thin-Layer Chromatography)

The purity of this compound is critical for its use in further applications and is typically assessed and achieved through chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the final product. A small amount of the compound is spotted onto a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system. The presence of a single spot on the TLC plate under various solvent conditions is a good indicator of purity.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the preferred method. googleapis.com This technique involves packing a column with a stationary phase, such as silica (B1680970) gel or alumina, and eluting the compound with a suitable solvent or solvent mixture (eluent). The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent. By collecting fractions as the solvent passes through the column, the desired compound can be isolated in a pure form. The choice of the stationary and mobile phases is crucial for achieving effective separation.

Table 3: Chromatographic Parameters for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) mixtures | Purity check, reaction monitoring |

| Column Chromatography | Silica gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | Isolation and purification |

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. docbrown.info The most characteristic absorption for this compound would be the strong and sharp band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2100 cm⁻¹. Other important vibrations include the C-Cl stretching, which appears in the fingerprint region, and the C-H and C=N stretching and bending vibrations of the pyridine ring. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric stretching of the isothiocyanate group, for instance, often gives a strong Raman signal.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2100 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structure Analysis

For a definitive and unambiguous determination of the three-dimensional molecular structure of this compound in the solid state, X-ray crystallography is the gold standard. ubc.ca This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to determine the precise positions of all the atoms in the molecule, as well as the bond lengths and bond angles. mdpi.com This provides an exact and detailed picture of the molecular geometry and intermolecular interactions in the crystalline lattice.

The resulting crystal structure would confirm the planar nature of the pyridine ring and the geometry of the isothiocyanate group. It would also reveal details about how the molecules pack together in the solid state, including any potential intermolecular interactions such as halogen bonding or π-π stacking.

Theoretical and Computational Investigations on 3 Chloro 2 Isothiocyanatopyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure). nih.govuctm.edu A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311+G(d,p), to solve the Schrödinger equation approximately. uctm.eduresearchgate.net

These calculations yield the optimized geometry of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For 3-Chloro-2-isothiocyanatopyridine, this would reveal the planarity of the pyridine (B92270) ring and the specific orientation of the chloro and isothiocyanato substituents.

Furthermore, electronic structure calculations provide critical information about molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular charge transfer interactions. researchgate.net

Illustrative Calculated Geometric Parameters for this compound The following data is illustrative of typical results from a DFT/B3LYP/6-311+G(d,p) calculation and is based on known values for similar structures.

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | C-Cl | 1.745 |

| N=C (isothiocyanate) | 1.210 | |

| C=S (isothiocyanate) | 1.580 | |

| C-N (ring-substituent) | 1.420 | |

| C-C (pyridine ring avg.) | 1.390 | |

| C-N (pyridine ring avg.) | 1.340 | |

| **Bond Angles (°) ** | Cl-C2-N1 | 115.5 |

| Cl-C2-C3 | 124.0 | |

| N=C=S | 178.5 | |

| C2-N(ITC)-C(ITC) | 125.0 | |

| Dihedral Angles (°) | Cl-C2-C3-C4 | 0.5 |

| C3-C2-N(ITC)-C(ITC) | 45.0 |

Illustrative Calculated Electronic Properties The following data is illustrative of typical results from a DFT calculation.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Atomic Charge on Cl | -0.15 e |

| Mulliken Atomic Charge on S | -0.25 e |

Mechanistic Studies of Reaction Pathways and Transition State Characterization

Computational chemistry is invaluable for elucidating reaction mechanisms, allowing researchers to map out the energetic landscape of a chemical transformation. rsc.org For this compound, this could involve studying its reactions with nucleophiles, its thermal decomposition, or its role in cycloaddition reactions.

Using methods like DFT, scientists can model the entire reaction coordinate from reactants to products. A key objective is to locate and characterize the transition state (TS), which is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. researchgate.net Techniques such as QST2 (Quadratic Synchronous Transit) or the Berny algorithm are used to optimize the geometry of the transition state. youtube.com

Once the transition state is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for determining the reaction rate according to Transition State Theory. oberlin.eduarxiv.orgyoutube.com Such studies can explain regioselectivity, for instance, why a nucleophile might preferentially attack the isothiocyanate group versus the pyridine ring. researchgate.net

Computational Prediction of Spectroscopic Signatures

Theoretical calculations can predict various spectroscopic properties of a molecule, which serves as a powerful tool for interpreting experimental data. elixirpublishers.com For this compound, the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra are of particular interest.

Harmonic vibrational frequencies can be calculated at the same level of theory used for geometry optimization (e.g., DFT/B3LYP). nih.gov These calculated frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation, scaling factors can be applied to achieve excellent agreement with experimental FT-IR and FT-Raman spectra. elixirpublishers.com This allows for the confident assignment of observed spectral bands to specific molecular motions, such as the characteristic asymmetric stretch of the -N=C=S group or the C-Cl stretching vibration. eie.grnih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). nih.gov The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of complex experimental NMR spectra and confirm the molecular structure. nih.gov

Illustrative Predicted Vibrational Frequencies for this compound The following data is illustrative and represents key vibrational modes.

| Wavenumber (cm⁻¹, scaled) | Assignment | Intensity |

| 2095 | ν_as(N=C=S) | Very Strong |

| 1570 | ν(C=N), Pyridine ring stretch | Medium |

| 1450 | ν(C=C), Pyridine ring stretch | Strong |

| 1105 | δ(C-H) in-plane bend | Medium |

| 995 | ν_s(N=C=S) | Weak |

| 780 | γ(C-H) out-of-plane bend | Strong |

| 710 | ν(C-Cl) stretch | Strong |

Structure-Reactivity Relationship Modeling and Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or biological efficacy. nih.gov In a chemical context, QSAR can be used to understand how modifications to a parent structure, like this compound, influence its reactivity.

A 3D-QSAR study, using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), begins by creating a set of analogue molecules and aligning them. nih.govslideshare.netnih.gov The software then calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. researchgate.netunicamp.br Partial least squares (PLS) regression is used to build a mathematical model linking these field values to the observed activity. nih.gov

The resulting model is validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). chemrevlett.com A predictive model (typically with q² > 0.5) can then be used to estimate the activity of new, unsynthesized compounds. nih.gov The output is often visualized as 3D contour maps, which highlight regions where, for example, bulky groups or positive electrostatic potential would increase or decrease the desired activity, thereby guiding the design of more potent or selective molecules. chemrevlett.com

Applications of 3 Chloro 2 Isothiocyanatopyridine As a Key Intermediate in Fine Chemical Synthesis

Utilization as a Versatile Building Block in Organic Synthesis

The reactivity of the isothiocyanate group and the chlorine atom on the pyridine (B92270) ring allows 3-Chloro-2-isothiocyanatopyridine to serve as a versatile building block in organic synthesis. The isothiocyanate moiety is particularly susceptible to nucleophilic attack, while the chlorine atom can be displaced through nucleophilic aromatic substitution reactions. chegg.comyoutube.com

This dual reactivity enables the construction of a wide range of heterocyclic compounds. For instance, reactions with primary amines can lead to the formation of substituted thioureas, which can be further cyclized to create various nitrogen- and sulfur-containing heterocycles. researchgate.net The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with N-nucleophiles like morpholine (B109124) and piperidine (B6355638) results in the formation of 1,1-disubstituted 3-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethylpropylidene)thioureas. researchgate.net

Furthermore, the isothiocyanate group can react with a variety of nucleophiles, including alcohols, thiols, and carbanions, to introduce diverse functionalities. researchgate.net This versatility makes this compound a valuable starting material for the synthesis of complex molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

The pyridine scaffold is a common motif in many biologically active molecules, and this compound provides a convenient entry point for the synthesis of novel pharmaceutical intermediates. Pyridine derivatives are known to exhibit a broad spectrum of biological activities. google.com

The ability to introduce various substituents onto the pyridine ring via reactions at the isothiocyanate and chloro-positions allows for the systematic exploration of structure-activity relationships. For example, the synthesis of 2-amino-3-chloropyridine (B188170) and its derivatives is a key step in the preparation of some pharmaceutical compounds. sigmaaldrich.comnih.gov The reaction of 3-(thiocyanatoacetyl)coumarin with primary aryl amines leads to new hybrid heterocyclic products with potential biological activity. mdpi.com Additionally, many 3-chloro monocyclic β-lactams, which can be synthesized from related intermediates, show potent antibacterial and anti-inflammatory properties. mdpi.com

Below is a table summarizing some pharmaceutical intermediates and their synthesis from related precursors:

| Intermediate | Precursor | Biological Relevance |

| 2-Amino-3-chloropyridine | 2-Chloro-3-nitropyridine (B167233) | Building block for various pharmaceuticals. google.com |

| 3-Chloro-2-hydrazinopyridine (B1363166) derivatives | 2,3-Dichloropyridine (B146566) and hydrazine (B178648) hydrate (B1144303) | Potential fungicides. google.com |

| N-Substituted-3-chloro-2-azetidinones | Schiff bases and chloroacetyl chloride | Antibacterial, anti-inflammatory, anticonvulsant, and antitubercular activities. mdpi.com |

| 3-(3-Aryl-2-imino-2,3-dihydrothiazol-4-yl)-2H-chromen-2-ones | 3-(Thiocyanatoacetyl)coumarin and primary aryl amines | Potential for bio-screening. mdpi.com |

Role in the Synthesis of Agrochemical Intermediates

Similar to its role in pharmaceuticals, this compound is also a valuable precursor for the synthesis of agrochemical intermediates. Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides. google.com

The ability to modify the structure of this compound allows for the development of new agrochemicals with improved efficacy and selectivity. For instance, certain pyridine derivatives have been shown to be effective in controlling a variety of plant pathogens. google.com The synthesis of compounds like 3-chloro-2-methylaniline, an intermediate for quinclorac (B55369) herbicide, highlights the importance of chlorinated pyridine derivatives in agriculture. google.com

The following table details some agrochemical intermediates derived from related pyridine compounds:

| Intermediate | Precursor | Application |

| 3-Chloro-2-methylaniline | 2-Chloro-6-nitrotoluene | Synthesis of quinclorac herbicide. google.com |

| 3-Chloro-2-hydrazinopyridine derivatives | 2,3-Dichloropyridine | Fungicides for controlling tomato and cucumber diseases. google.com |

| Chlorantraniliprole Intermediate | 3-Chloropyridin-2-amine | Insecticide. nih.gov |

Contribution to Materials Science via Polymer Monomer or Ligand Precursor Synthesis

The unique electronic and structural properties of the pyridine ring make this compound and its derivatives interesting candidates for applications in materials science. Pyridine-containing polymers can exhibit a range of useful properties, including thermal stability and conductivity. nih.gov

While direct polymerization of this compound is not widely reported, it can serve as a precursor for monomers that can be subsequently polymerized. The isothiocyanate group can be used to anchor the pyridine unit to a polymer backbone or to create cross-linked materials.

Furthermore, pyridine derivatives are excellent ligands for a variety of metal ions. The ability to synthesize custom-designed ligands from this compound opens up possibilities for the development of new catalysts, sensors, and metal-organic frameworks (MOFs). The synthesis of thieno[2,3-b]pyridines and other condensed heterocycles from 3-cyanopyridine-2-thiones demonstrates the potential for creating complex ligand structures. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.